N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a chemical compound with the molecular formula and a molecular weight of approximately 338.407 g/mol. This compound is characterized by its oxalamide structure, which includes a tert-butyl group and a hydroxy-substituted dihydroindene moiety. It is primarily utilized in scientific research due to its unique structural properties and potential biological applications.
This compound can be classified under organic compounds, specifically as an oxalamide derivative. It is sourced from various chemical suppliers such as BenchChem and PubChem, which provide detailed information on its properties and applications. The compound is typically available in high purity (around 95%) for research purposes.
The synthesis of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can be approached through several methods, often involving multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction times, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C20H22N2O3/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25)11-16-9-5-6-10-17(16)12-20/h2-10,14,25H,11-13H2,1H3,(H,21,23)(H,22,24)
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
These notations provide insight into the connectivity of atoms within the molecule.
The compound's molecular data includes:
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can participate in several chemical reactions typical for oxalamides:
These reactions require specific conditions such as pH control and temperature management to optimize yields and minimize byproducts. Analytical methods like high-performance liquid chromatography may be employed to monitor reaction progress.
The mechanism of action for N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide involves its interaction with biological targets that may include enzymes or receptors relevant in pharmacological contexts. The presence of both a hydroxy group and an oxalamide structure suggests potential activity in modulating biochemical pathways.
The physical properties of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide include:
Chemical properties encompass stability under various conditions (e.g., temperature sensitivity), solubility profiles in organic solvents versus water, and reactivity with common reagents.
Relevant data indicate that this compound is stable under standard laboratory conditions but may require specific handling protocols due to its reactive functional groups.
N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide finds applications primarily in scientific research. Its unique structural features make it suitable for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: